2-Bromo-3-hydroxypyridine-4-carbonitrile
Overview
Description
“2-Bromo-3-hydroxypyridine-4-carbonitrile” is a chemical compound with the molecular formula C6H3BrN2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are in great demand as synthons for pharmaceutical products .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringOC1=CC=NC(Br)=C1
. This indicates that the molecule consists of a pyridine ring with a bromine atom and a hydroxyl group attached to it . Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, pyridine derivatives are known to undergo various chemical reactions. For instance, they can be converted into their 5-hydroxy derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 174 . It is also noted that pyridinols, such as this compound, are usually soluble in alcohol but insoluble in water .Scientific Research Applications
Hydroxypyridinone Complexes with Aluminium
Hydroxypyridinones, including compounds related to 2-Bromo-3-hydroxypyridine-4-carbonitrile, have been studied for their efficiency as Al (and Fe) chelators, potentially useful for medical applications. Their interaction with aluminium and in vivo studies emphasize their significance as orally active aluminium-chelators, suggesting their potential in replacing existing chelation therapies. These compounds exhibit high affinity for M3+ ions at physiological conditions, indicating their promise as Al scavengers in future medical prospects (Santos, 2002).
Phosphonic Acid: Preparation and Applications
Phosphonic acids, related structurally to the compound , find extensive use across a range of applications due to their structural analogy with the phosphate group. They serve purposes in drug development, bone targeting, and the design of supramolecular or hybrid materials, among others. The synthesis of phosphonic acids from various precursors highlights the chemical versatility and potential of compounds structurally related to this compound for broad scientific and industrial applications (Sevrain et al., 2017).
Synthon Modularity in Cocrystals
The design and synthesis of cocrystals involving bromobenzamide derivatives, akin to this compound, showcase the compound's utility in crystal engineering. These studies demonstrate the strategic use of synthon theory for designing cocrystals, emphasizing the role of halogen interactions in the structural integrity and modularity of cocrystals. This area of research opens up avenues for the development of novel materials with tailored properties (Tothadi et al., 2013).
Carbon Nanotube Adsorption Characteristics
Research into the adsorption mechanisms of organic chemicals on carbon nanotubes (CNTs) reveals the complex interactions at play, including hydrophobic interactions and pi-pi bonds. Compounds like this compound may interact with CNTs through these mechanisms, influencing their environmental mobility and risk assessment. This highlights the compound's relevance in environmental science and technology, particularly in water treatment and pollution remediation efforts (Pan & Xing, 2008).
Environmental Impact of Brominated Compounds
The occurrence and toxicological impact of brominated flame retardants, including byproducts related to this compound, have been extensively reviewed. These compounds, due to their persistence and bioaccumulation potential, pose significant environmental and health risks. Understanding their degradation pathways and environmental behavior is crucial for assessing their long-term impact and for developing strategies to mitigate their presence in ecosystems (Koch & Sures, 2018).
Future Directions
The future directions for “2-Bromo-3-hydroxypyridine-4-carbonitrile” and similar compounds could involve their use in the synthesis of various bioactive molecules. Pyridine derivatives are important structural motifs found in numerous bioactive molecules . Therefore, the development of robust synthetic routes for these compounds is highly needed in medicinal and agricultural chemistry .
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this context would be the reactants involved in the SM coupling reaction.
Mode of Action
In the context of the sm coupling reaction, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its use in the sm coupling reaction, it can be inferred that it plays a role in the formation of carbon–carbon bonds , which are fundamental to many biochemical pathways.
Result of Action
It has been used in the preparation of 2-bromo-4,6-diiodo-3-pyridinol and in the total synthesis of pterocellin A by reacting with kojic acid . These applications suggest that the compound can facilitate the formation of new compounds through its involvement in chemical reactions.
Action Environment
The sm coupling reaction, in which the compound is used, is known for its mild and functional group tolerant reaction conditions , suggesting that the reaction can proceed effectively in a variety of environments.
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is also unclear whether it has any effects on metabolic flux or metabolite levels .
Subcellular Localization
It is unclear whether it has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-bromo-3-hydroxypyridine-4-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-6-5(10)4(3-8)1-2-9-6/h1-2,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXYDMHZGDXGKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C#N)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501265951 | |
Record name | 4-Pyridinecarbonitrile, 2-bromo-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501265951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803562-30-2 | |
Record name | 4-Pyridinecarbonitrile, 2-bromo-3-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803562-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinecarbonitrile, 2-bromo-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501265951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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